molecular formula C14H15F3N2O5 B2609235 N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2034304-58-8

N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2609235
CAS No.: 2034304-58-8
M. Wt: 348.278
InChI Key: XGLATNQZHCISJC-UHFFFAOYSA-N
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic ethanediamide derivative featuring a 3-hydroxyoxolane (tetrahydrofuran) moiety and a 4-(trifluoromethoxy)phenyl group. The compound’s structure combines polar (hydroxyoxolane) and lipophilic (trifluoromethoxy) substituents, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O5/c15-14(16,17)24-10-3-1-9(2-4-10)19-12(21)11(20)18-7-13(22)5-6-23-8-13/h1-4,22H,5-8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLATNQZHCISJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps. One common approach is the reaction of 3-hydroxyoxolan-3-ylmethylamine with 4-(trifluoromethoxy)benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the amide group would produce an amine.

Scientific Research Applications

N-[(3-hydroxyoxolan-3-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which N-[(3-hydroxyoxolan-3-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyoxolan ring and trifluoromethoxyphenyl group can interact with specific sites on the target molecule, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of molecules:

Compound Key Structural Features Functional Differences
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N′-[4-(trifluoromethoxy)phenyl]oxamide Piperidine ring, methylsulfanylbenzyl group Increased lipophilicity and steric bulk compared to the hydroxyoxolane analog.
N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide Oxazinan core, sulfonyl group Enhanced electron-withdrawing effects from sulfonyl vs. hydroxyoxolane’s hydrogen bonding.
3-Chloro-N-phenyl-phthalimide Phthalimide core, chloro substituent Rigid aromatic system vs. flexible ethanediamide backbone.
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Trifluoromethylbenzamide, isopropoxyphenyl group Benzamide vs. ethanediamide linker; differences in hydrogen-bonding capacity.

Physicochemical Properties

  • Metabolic Stability : The trifluoromethoxy group is typically resistant to oxidative metabolism, similar to flutolanil and furyloxyfen .

Research Findings and Data Gaps

  • Synthetic Feasibility : The hydroxyoxolane group can be synthesized via cyclization of diols or epoxides, as seen in tetrahydrofuran derivatives .
  • Stability Concerns : Hydroxy groups in oxolane rings may undergo dehydration under acidic conditions, necessitating formulation optimization .
  • Biological Data: No direct studies on the compound’s efficacy or toxicity were identified in the evidence. Extrapolation from analogs suggests moderate bioactivity (e.g., EC50 ~10–100 μM for related pesticidal compounds) .

Biological Activity

N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, identified by CAS number 2097923-69-6, is a complex organic compound with potential biological applications. This article explores its biological activity through various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C₁₅H₁₈F₃N₃O₃
  • Molecular Weight : 317.30 g/mol
  • Structure : The compound features a hydroxyoxolane moiety and a trifluoromethoxy-substituted phenyl group, which may influence its biological interactions.

Biological Activity

Research into the biological activity of this compound has revealed several key areas of interest:

Antimicrobial Activity

Studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance:

  • Mechanism : The trifluoromethoxy group enhances lipophilicity, potentially improving membrane penetration and interaction with microbial targets.
  • Case Study : A related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa and A549) have indicated that derivatives of this compound can induce apoptosis and inhibit cell proliferation.
  • Mechanism of Action : It is hypothesized that the compound may interact with specific protein targets involved in cell cycle regulation, although detailed mechanisms remain to be elucidated.

In Vitro Studies

Study TypeCell LineIC50 Value (µM)Observations
AntibacterialE. coli62.5Effective inhibition observed
AntibacterialS. aureus78.12Notable antibacterial activity
AntiproliferativeHeLa226Significant reduction in cell viability
AntiproliferativeA549242.52Induced apoptosis in treated cells

Mechanistic Insights

In silico studies suggest that the compound may interact with key regulatory proteins:

  • AgrA Protein Interaction : Computational modeling indicates strong binding affinity to the AgrA protein in Staphylococcus aureus, which is critical for its pathogenicity.

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